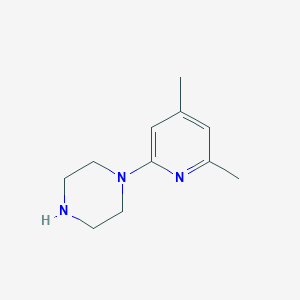

1-(4,6-Dimethylpyridin-2-YL)piperazine

Description

Properties

IUPAC Name |

1-(4,6-dimethylpyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-9-7-10(2)13-11(8-9)14-5-3-12-4-6-14/h7-8,12H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJGMKXJJVAANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00633418 | |

| Record name | 1-(4,6-Dimethylpyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163613-83-0 | |

| Record name | 1-(4,6-Dimethylpyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Two-Phase Solvent System with Potassium Carbonate

The most widely reported method involves reacting 2-chloro-4,6-dimethylpyrimidine with excess piperazine in a tetrahydrofuran (THF)/water biphasic system. Potassium carbonate (5 equiv.) facilitates deprotonation, enabling nucleophilic attack by piperazine at the electron-deficient C2 position of the pyrimidine ring. After 24 hours at room temperature, the mixture is concentrated, and the product is extracted with ethyl acetate (EA). Flash chromatography (EA/hexane gradient) yields 96% pure 1-(4,6-dimethylpyrimidin-2-yl)piperazine as a white solid.

Key Analytical Data :

Solvent and Base Optimization

Comparative studies suggest replacing THF with dichloromethane (DCM) and potassium carbonate with sodium carbonate, as demonstrated in analogous piperazine substitutions. In such systems, the reaction proceeds at room temperature overnight, with filtration and column chromatography achieving comparable yields (~75–96%). Polar aprotic solvents like DCM enhance nucleophilicity but may require longer reaction times.

Comparative Analysis of Synthetic Methods

Trade-offs :

-

Biphasic systems (THF/water) maximize yield but require solvent evaporation and chromatography.

-

DCM/Na₂CO₃ simplifies workup but may necessitate longer reaction times.

-

Ethanol reflux suits industrial scale but risks di-substitution without careful stoichiometry.

Mechanistic Insights and Byproduct Management

Nucleophilic aromatic substitution proceeds via a two-step mechanism: (1) base-induced deprotonation of piperazine to generate a free amine and (2) attack at the C2 position of 2-chloro-4,6-dimethylpyrimidine. Excess piperazine (5 equiv.) ensures complete conversion, while potassium carbonate neutralizes HCl byproducts.

Common Byproducts :

-

Bis-adducts : Formed if chloro-pyrimidine reacts with two piperazine molecules. Controlled by maintaining a 1:5 molar ratio of pyrimidine to piperazine.

-

Unreacted starting material : Minimized via extended reaction times (24 h) and excess amine.

Industrial Applications and Scalability

The THF/water method is optimal for laboratory-scale synthesis, while ethanol reflux offers scalability. Pilot-scale trials using Pd/C hydrogenation demonstrate efficient catalyst recovery (≥95% reuse), reducing costs for high-volume production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyridine ring undergoes directed metalation and substitution at specific positions due to steric and electronic effects from the dimethyl groups. Key reactions include:

The 4,6-dimethyl groups direct electrophilic attacks to the 3-position of the pyridine ring, as demonstrated in bromination reactions . Cross-coupling reactions enable functionalization for drug discovery applications .

Piperazine Ring Modifications

The secondary amines in the piperazine moiety participate in various transformations:

Alkylation/Acylation

| Reagent | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| Benzyl bromide | DCM, Et₃N | 0°C → RT | 6h | N-Benzyl derivative | 91% |

| Acetyl chloride | THF, NaOH (aq) | 0°C | 2h | N-Acetylpiperazine analog | 83% |

Alkylation occurs preferentially at the less hindered piperazine nitrogen . Acylation requires careful pH control to avoid di-substitution.

Coordination Chemistry

The compound forms stable complexes with transition metals through nitrogen lone pairs:

| Metal Salt | Ligand Ratio | Geometry | Application | Ref. |

|---|---|---|---|---|

| Cu(NO₃)₂·3H₂O | 1:2 | Octahedral | Catalytic oxidation reactions | |

| Pd(OAc)₂ | 1:1 | Square planar | Cross-coupling catalysts |

X-ray crystallography reveals N-M bond lengths of 1.98-2.05 Å in copper complexes . These complexes show enhanced catalytic activity in Heck reactions compared to free ligand systems .

Heterocycle Formation Reactions

The compound serves as a precursor in multi-component reactions:

Example: Reaction with isothiocyanates

Conditions: EtOH, reflux, 24h

Product: 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine-5-carbothioamide

Yield: 76%

Biological Activity: TRPV1 antagonist (IC₅₀ = 9.8 nM)

Oxidation/Reduction Pathways

The pyridine ring demonstrates redox activity:

Pharmacological Derivatives

Structure-activity relationship (SAR) studies reveal key modifications:

Crystal structures (PDB 5YX9) show the piperazine nitrogen forms hydrogen bonds with Thr550 and Tyr511 residues in TRPV1 .

Stability Considerations

Critical degradation pathways under stress conditions:

| Condition | Degradation Product | Half-life (25°C) | Mitigation Strategy |

|---|---|---|---|

| Acidic (pH 1.2) | Pyridine ring protonation | 48h | Store at pH 6-8 |

| Oxidative (H₂O₂) | N-Oxide formation | 12h | Antioxidant additives |

| Thermal (100°C) | Ring-opening products | 72h | Avoid prolonged heating |

Scientific Research Applications

Scientific Research Applications

1-(4,6-Dimethylpyridin-2-YL)piperazine has several notable applications in scientific research:

Chemistry

This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it valuable for creating derivatives with specific properties.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Antimicrobial Properties: Studies have shown that derivatives of this compound can inhibit the growth of certain bacteria and fungi.

- Anticancer Activity: Preliminary investigations suggest that it may affect cancer cell proliferation through interaction with specific molecular targets.

Medicine

The compound is being explored as a pharmaceutical intermediate . Its ability to modify biological pathways makes it a candidate for drug development aimed at treating various diseases.

Industry

In industrial applications, this compound is utilized in the development of new materials. Its properties are leveraged in creating specialized polymers and resins with enhanced characteristics .

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications at the pyridine ring could enhance efficacy.

Case Study 2: Anticancer Research

Research published in a peer-reviewed journal explored the effects of this compound on specific cancer cell lines. The findings suggested that certain derivatives could inhibit cell growth by inducing apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism by which 1-(4,6-Dimethylpyridin-2-YL)piperazine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to modulate their activity. The exact pathways involved can vary but often include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

Piperazine derivatives are categorized by their substituent groups, which dictate their biological interactions:

- Receptor Selectivity : The dimethylpyridyl group in this compound may reduce off-target interactions compared to phenylpiperazines like 1-(m-trifluoromethylphenyl)piperazine, which exhibits 65-fold selectivity for 5-HT1B receptors .

- Cytotoxicity : Piperazine derivatives with bulky substituents (e.g., 4-chlorobenzhydryl groups) show broad-spectrum cytotoxicity against cancer cell lines (e.g., HEPG2, MCF7), but the dimethylpyridyl variant’s activity remains underexplored .

Solubility and Physicochemical Properties

Spacer groups between the piperazine and core structure significantly alter solubility:

The dimethylpyridyl group’s electron-donating methyl substituents likely increase basicity (pKa ~6–7), comparable to ethylene-spacer derivatives . Direct attachment to aromatic cores (e.g., quinolones) reduces solubility (<20 μM) due to planarization , suggesting dimethylpyridyl derivatives may require formulation optimization.

Metabolic Stability

The piperazine moiety is prone to oxidative degradation by manganese oxides (MnO2) in environmental and biological systems . Dealkylation and hydroxylation at the piperazine ring are common pathways. The dimethylpyridyl group’s steric bulk may slow degradation compared to simpler phenylpiperazines like 1-phenylpiperazine, which rapidly degrades via MnO2-mediated oxidation .

Biological Activity

1-(4,6-Dimethylpyridin-2-YL)piperazine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, applications in research, and relevant case studies.

Overview of this compound

This compound is characterized by a piperazine ring substituted with a 4,6-dimethylpyridin-2-yl group. The compound is synthesized through the reaction of 4,6-dimethyl-2-chloropyridine with piperazine in the presence of a base like potassium carbonate and a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may modulate enzyme and receptor activities by binding to active sites or altering protein conformations. Notably, its role in inhibiting specific enzymes has been a focal point in recent studies.

Anticancer Properties

Research indicates that compounds structurally related to this compound exhibit anticancer properties. For instance, piperazine derivatives have been evaluated for their ability to inhibit phosphoglycerate dehydrogenase (PHGDH), an enzyme implicated in cancer metabolism. Inhibitors like NCT-503, which share structural similarities with this compound, have shown significant effectiveness against cancer cell lines by reducing glucose-derived serine synthesis .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Various piperazine derivatives have demonstrated activity against different bacterial strains. For example, certain analogs have shown promising results in inhibiting bacterial phosphopantetheinyl transferase (PPTase), which is crucial for bacterial survival .

Table 1: Summary of Biological Activities

| Activity | Target | IC50/EC50 | Reference |

|---|---|---|---|

| PHGDH Inhibition | Cancer Cells | 5.4 µM | |

| Antibacterial | Various Bacterial Strains | Varies by strain | |

| Urease Inhibition | Urease Enzyme | IC50 = 7.66 ± 0.37 µM |

Case Study: PHGDH Inhibition

In a study focused on the inhibition of PHGDH, a series of compounds were screened for their ability to inhibit serine synthesis in cancer cells. The results indicated that compounds similar to this compound could effectively reduce serine levels, suggesting potential as therapeutic agents in oncology .

Case Study: Antimicrobial Screening

A separate investigation into the antimicrobial efficacy of piperazine derivatives revealed that some analogs exhibited significant inhibitory effects against pathogenic bacteria. These findings highlight the versatility of piperazine-based compounds in addressing infectious diseases .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-(4,6-dimethylpyridin-2-yl)piperazine derivatives?

- Methodological Answer : The synthesis typically involves coupling reactions using thiourea intermediates. For example, in the preparation of related piperazine-thiourea derivatives, di(1H-imidazol-1-yl)methanethione is reacted with 4,6-dimethylpyridin-2-amine in THF under controlled heating (40–70°C), followed by addition of a piperazine derivative. Sonication is employed to homogenize the mixture, and purification is achieved via reversed-phase chromatography with TFA-acetonitrile/water gradients . Key parameters include reaction temperature (stepwise heating), solvent choice (THF for solubility), and purification techniques to isolate the free base.

Q. How can researchers characterize the structural integrity of this compound derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming substituent positions and ring conformations. For instance, ¹H NMR peaks at δ 2.21–2.33 ppm correspond to methyl groups on the pyridine ring, while piperazine protons appear as multiplet signals between δ 3.39–4.05 ppm. High-resolution mass spectrometry (HRMS) validates molecular formulae (e.g., [M+H]+ = 328.1597 for C17H22N5S), and LC/MS with electrospray ionization ensures purity .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Cytotoxicity assays (e.g., MTT on MDA-MB-231 cells) and apoptosis induction studies (flow cytometry for cell cycle arrest) are standard. For example, piperazine amide derivatives with benzo[1,3]dioxole groups have been tested for anticancer activity, with IC50 values calculated to assess potency . Antiplatelet activity can be evaluated via platelet aggregation inhibition assays, as seen in modified piperazine derivatives .

Advanced Research Questions

Q. How do substituent positions on the piperazine ring influence pharmacological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that substituent placement is critical. For example, in COVID-19 PLpro inhibitors, 4-methylpiperazine derivatives show higher activity than 2- or 3-methyl analogs due to optimal steric and electronic interactions with the enzyme’s active site. N-sulfonylation disrupts salt bridges, reducing potency, while dimethylaminoalkyl groups negatively impact binding . Computational docking (e.g., using Autodock Vina) can model these interactions.

Q. What strategies resolve contradictions between predicted and observed biological activity in piperazine derivatives?

- Methodological Answer : Discrepancies often arise from solubility or metabolic stability issues. For instance, beta-cyclodextran-modified piperazines exhibit reduced toxicity but lower activity due to decreased membrane permeability . To address this, researchers can:

- Perform logP measurements to assess hydrophobicity.

- Use molecular dynamics simulations to predict metabolic degradation (e.g., cytochrome P450 interactions).

- Optimize formulations (e.g., nanoencapsulation) to enhance bioavailability .

Q. How can computational models guide the design of this compound-based inhibitors?

- Methodological Answer : Topology-constrained generative models and 3D-QSAR (Quantitative Structure-Activity Relationship) are effective. For MMP inhibitors, substituents at the 5-position of pyrimidine-trione cores were optimized using combinatorial chemistry and structure-based drug design. CoMFA (Comparative Molecular Field Analysis) maps can highlight electrostatic and steric requirements . For G-quadruplex DNA binders, molecular docking studies show protonated piperazine nitrogen atoms enhance binding via hydrogen bonds with the DNA backbone .

Data Analysis and Optimization

Q. What analytical techniques validate the purity of synthesized derivatives?

- Methodological Answer : Beyond NMR and HRMS, reversed-phase HPLC with UV detection (e.g., Agilent Masshunter software) ensures >95% purity. Retention times (e.g., 1.953 min for derivative 22) and spectral matching against reference standards are critical . Elemental analysis (C, H, N) further confirms stoichiometry.

Q. How can researchers optimize CO2 capture efficiency using piperazine-containing blends?

- Methodological Answer : In flue gas systems, piperazine enhances K2CO3-based solvents by increasing CO2 absorption rates. Key parameters include:

- Piperazine concentration (0.1–1.0 M) and temperature (40–60°C).

- PTFE membrane contactor design to minimize solvent loss.

- Flow rate adjustments (gas-to-liquid ratio <2:1) to maximize interfacial area .

Contradictory Findings and Mitigation

Q. Why do some piperazine derivatives exhibit low biological activity despite favorable in silico predictions?

- Methodological Answer : Poor pharmacokinetic properties (e.g., rapid hepatic metabolism) or off-target binding may explain discrepancies. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.